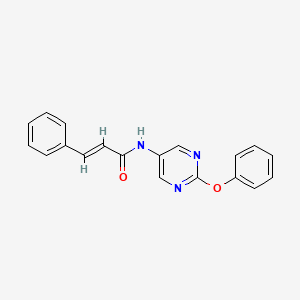

N-(2-phenoxypyrimidin-5-yl)cinnamamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-phenoxypyrimidin-5-yl)cinnamamide is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. This compound is characterized by the presence of a cinnamamide moiety linked to a phenoxypyrimidine ring, which contributes to its unique chemical properties and biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenoxypyrimidin-5-yl)cinnamamide typically involves the coupling of an aryl aldehyde, an amine, and Meldrum’s acid. This three-component reaction proceeds under operationally simple conditions without the need for coupling reagents, oxidants, or catalysts, making it an atom-economical and environmentally friendly method . The reaction conditions are mild, often carried out at room temperature, and the product is obtained in good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-phenoxypyrimidin-5-yl)cinnamamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Neurological Disorders

Research indicates that cinnamamide derivatives exhibit various neuropharmacological properties, making them candidates for treating conditions such as epilepsy, depression, and neurodegenerative diseases. For instance, studies have shown that these compounds can interact with neurotransmitter receptors like GABAA and NMDA receptors, which are critical in modulating neuronal excitability and synaptic plasticity .

Case Study:

A study focused on the synthesis and evaluation of several cinnamamide derivatives demonstrated their anticonvulsant and antidepressant activities in animal models. These compounds were found to effectively reduce seizure frequency and improve mood-related behaviors .

Anticancer Activity

N-(2-phenoxypyrimidin-5-yl)cinnamamide has also been explored for its potential anticancer properties. Various studies have synthesized related compounds and assessed their anti-proliferative effects against different cancer cell lines.

Case Study:

In vitro assays revealed that certain cinnamamide derivatives exhibited potent anti-proliferative activity against human cancer cell lines such as K562 (chronic myeloid leukemia) and A549 (lung cancer). One derivative showed an IC50 value as low as 0.035 μM, indicating strong efficacy without significant toxicity to non-cancerous cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its therapeutic efficacy. Variations in substituents on the phenyl or pyrimidine rings can significantly influence biological activity.

| Compound | Substituent | Activity (IC50) | Target |

|---|---|---|---|

| 8f | None | 0.035 μM | Jurkat cells |

| 1g | Para-Cl | 15.3-fold effect | Nrf2/ARE pathway |

| 17c | Piperonyl | Higher activity | Anticancer |

This table summarizes key findings from various studies on the biological activities of different derivatives, showcasing how modifications can enhance or diminish efficacy.

Mecanismo De Acción

The mechanism of action of N-(2-phenoxypyrimidin-5-yl)cinnamamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with ergosterol in fungal cell membranes, disrupting cell wall integrity and leading to cell death . Additionally, it may inhibit certain enzymes or signaling pathways involved in cancer cell proliferation .

Comparación Con Compuestos Similares

Similar Compounds

N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide: Known for its antimicrobial and anticancer activities.

N-phenylcinnamamide derivatives: Studied for their hepatoprotective effects and ability to activate the Nrf2 pathway.

Uniqueness

N-(2-phenoxypyrimidin-5-yl)cinnamamide stands out due to its unique combination of a cinnamamide moiety and a phenoxypyrimidine ring, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its diverse applications and potential as a therapeutic agent.

Actividad Biológica

N-(2-phenoxypyrimidin-5-yl)cinnamamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a derivative of cinnamic acid, characterized by the presence of a phenoxypyrimidine moiety. The structural formula can be represented as follows:

This compound exhibits unique properties due to the combination of its cinnamamide backbone and the phenoxypyrimidine substituent, which may influence its biological interactions.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that this compound can attenuate lipopolysaccharide-induced NF-κB activation, a key transcription factor involved in inflammatory responses. This effect was observed to be more potent than that of the parental cinnamic acid compound .

Table 1: Inhibition of NF-κB Activation by this compound

| Compound | IC50 (µM) | Relative Activity (%) |

|---|---|---|

| This compound | 6.5 | 91 |

| Cinnamic Acid | 20 | 75 |

Anticancer Activity

In cancer research, this compound has demonstrated promising results against various cancer cell lines. For instance, it has been shown to induce cell cycle arrest in B16-F10 melanoma cells, leading to reduced proliferation rates . The compound's ability to inhibit cell migration and invasion suggests potential as an anti-metastatic agent.

Table 2: Effects on Cell Cycle and Migration

| Concentration (µM) | Cell Cycle Arrest (%) | Migration Inhibition (%) |

|---|---|---|

| 12.5 | 35.9 | 20 |

| 25 | 44.3 | 35 |

| 50 | 58.7 | 50 |

Case Studies

A notable study involving this compound included an examination of its effects on melanoma cells in a xenograft mouse model. The treatment at a dose of 5 mg/kg resulted in significant tumor growth inhibition without observable systemic toxicity . This case underscores the compound's potential as a therapeutic agent in cancer treatment.

The mechanism by which this compound exerts its biological effects appears to involve modulation of key signaling pathways associated with inflammation and cancer progression. Specifically, it may interfere with the nuclear translocation of NF-κB and affect its binding to DNA, thereby influencing gene expression related to inflammation and tumorigenesis .

Propiedades

IUPAC Name |

(E)-N-(2-phenoxypyrimidin-5-yl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2/c23-18(12-11-15-7-3-1-4-8-15)22-16-13-20-19(21-14-16)24-17-9-5-2-6-10-17/h1-14H,(H,22,23)/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKRVEKOCVBKJS-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.